molecular formula C10H9NO3 B1268414 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 38527-50-3

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B1268414
Key on ui cas rn: 38527-50-3
M. Wt: 191.18 g/mol
InChI Key: IMUKVGUCKLGAAW-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

The target compound was obtained by the method according to Example 1-(1), using 2-amino-5-methoxybenzoic acid and acetic anhydride as starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](OC(=O)C)(=O)[CH3:14]>>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:2]2[N:1]=[C:13]([CH3:14])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The target compound was obtained by the method

Outcomes

Product
Name
Type
Smiles
COC=1C=CC2=C(C(OC(=N2)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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